4-(5-Fluoro-2-methylphenyl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
4-(5-fluoro-2-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16FN/c1-9-2-3-11(13)8-12(9)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |
InChI Key |
NMVQBMRVLHWSQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 5 Fluoro 2 Methylphenyl Piperidine
Retrosynthetic Analysis and Strategic Design Considerations
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. For 4-(5-fluoro-2-methylphenyl)piperidine, two primary retrosynthetic disconnections are considered:
Disconnection of the C-C bond between the piperidine (B6355638) and the aryl ring: This is a common strategy for 4-arylpiperidines. This disconnection (Route A) leads to a piperidine synthon and a 5-fluoro-2-methylphenyl synthon. The forward synthesis would then involve a cross-coupling reaction to form the aryl-piperidine bond. This approach allows for the late-stage introduction of the complex aryl group.
Disconnection of the piperidine ring: This approach (Route B) involves breaking one or more bonds within the piperidine ring. A common strategy is to disconnect a C-N bond, leading to a linear precursor that can be cyclized. For instance, a disconnection across the 1,2- and 5,6-bonds could suggest a precursor like a 1,5-dicarbonyl compound and an amine, which can form the piperidine ring via reductive amination.
Classical and Contemporary Approaches to Piperidine Ring Formation
The construction of the piperidine ring is a cornerstone of many synthetic strategies targeting this compound. Various classical and contemporary methods can be employed for this purpose.
Cyclization Reactions for Piperidine Ring Construction
Intramolecular cyclization reactions are a powerful method for forming the six-membered piperidine ring. researchgate.net These reactions typically involve a linear precursor containing a nucleophilic amine and an electrophilic center, which react to form the heterocyclic ring.
One common approach is the cyclization of an amino-alkene. The amine can be induced to attack the double bond, often activated by an acid or a metal catalyst. Another strategy involves the radical cyclization of α-aminoalkyl radicals onto unactivated double bonds to form polysubstituted piperidines. nih.gov
| Cyclization Strategy | Precursor Type | Key Reagents/Catalysts | Description |
| Hydroaminative Cyclization | Amino-alkene | Acid or metal catalyst (e.g., Pd, Au) | An intramolecular nucleophilic attack of the amine on an alkene. |
| Radical Cyclization | Unsaturated amine with a radical initiator | Radical initiator (e.g., AIBN), Bu3SnH | Formation of an α-aminoalkyl radical which then cyclizes onto a double bond. nih.gov |
| Aza-Michael Addition | δ,ε-Unsaturated amine | Base | Intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl or nitrile. |
Nucleophilic Substitution Pathways
The formation of the piperidine ring can also be achieved through intramolecular or intermolecular nucleophilic substitution reactions. A classic approach involves the reaction of a primary amine with a 1,5-dihaloalkane. The amine sequentially displaces the two halide leaving groups to form the cyclic amine.
Alternatively, an intramolecular nucleophilic substitution can be employed. In this case, a linear molecule containing an amine and a suitable leaving group at the 5-position of the carbon chain can undergo cyclization upon treatment with a base.
| Nucleophilic Substitution Strategy | Reactants | Key Reagents/Conditions | Description |
| Intermolecular Dialkylation | Primary amine + 1,5-dihaloalkane | Base (e.g., K2CO3, Et3N) | Sequential N-alkylation to form the piperidine ring. |
| Intramolecular Cyclization | 5-Halo- or 5-tosyloxy-pentylamine | Base (e.g., NaH, K2CO3) | Intramolecular displacement of the leaving group by the amine. |
Reductive Amination Protocols
Reductive amination is a highly versatile and widely used method for the synthesis of amines, including the formation of the piperidine ring. harvard.edumdpi.com This reaction typically involves the condensation of a dicarbonyl compound with a primary amine to form an enamine or iminium ion intermediate, which is then reduced in situ to the corresponding piperidine. mdpi.com
A common precursor for this approach is a 1,5-dicarbonyl compound. Reaction with ammonia (B1221849) or a primary amine, followed by reduction with a suitable reducing agent, yields the piperidine ring. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are selective for the iminium ion over the carbonyl groups. harvard.edu
| Reductive Amination Approach | Precursors | Reducing Agent | Key Features |
| From 1,5-Dicarbonyl Compounds | Glutaraldehyde or substituted derivatives + primary amine/ammonia | NaBH3CN, NaBH(OAc)3, H2/Catalyst | Forms the piperidine ring in a single step from acyclic precursors. harvard.edu |
| From Keto-aldehydes | 5-Oxopentanal + primary amine/ammonia | NaBH(OAc)3 | Allows for the introduction of substituents on the piperidine ring. |
Introduction and Functionalization of the 5-Fluoro-2-methylphenyl Moiety
Once the piperidine ring is formed, or if a pre-functionalized piperidine is used as a starting material, the next crucial step is the introduction of the 5-fluoro-2-methylphenyl group at the 4-position. Cross-coupling reactions are the most powerful and versatile methods for achieving this transformation.
Cross-Coupling Reactions for Aryl-Piperidine Linkage
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. Several of these reactions are well-suited for the synthesis of 4-arylpiperidines.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. nih.gov For the synthesis of this compound, two main strategies can be envisioned:
Coupling of a 4-piperidylboronic acid or ester with 1-bromo-5-fluoro-2-methylbenzene.
Coupling of 4-bromo- or 4-triflyloxy-piperidine with (5-fluoro-2-methylphenyl)boronic acid.
The reaction is typically catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand and requires a base. nih.gov
Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organohalide. A common approach for 4-arylpiperidines involves the preparation of a 4-piperidylzinc halide, which is then coupled with an aryl halide, such as 1-bromo-5-fluoro-2-methylbenzene. This method is known for its high functional group tolerance.
Buchwald-Hartwig Amination: While typically used for forming C-N bonds to an aromatic ring, this reaction can be conceptually applied in a retrosynthetic sense where the aryl group is introduced onto the piperidine nitrogen. However, for the target molecule, where the aryl group is at the 4-position, this reaction is less direct for the key C-C bond formation but is a crucial method for synthesizing N-aryl piperidines. researchgate.net
| Cross-Coupling Reaction | Piperidine Reagent | Aryl Reagent | Catalyst System | Key Advantages |
| Suzuki-Miyaura Coupling | 4-Piperidylboronic acid/ester | 1-Bromo-5-fluoro-2-methylbenzene | Pd(0) catalyst (e.g., Pd(PPh3)4), phosphine ligand, base (e.g., K2CO3) | Mild reaction conditions, commercial availability of boronic acids. nih.gov |
| Negishi Coupling | 4-Piperidylzinc halide | 1-Bromo-5-fluoro-2-methylbenzene | Pd(0) catalyst (e.g., Pd(dppf)Cl2) | High reactivity and functional group tolerance. |
Stereoselective Synthesis of 4-Substituted Piperidines
The synthesis of 4-substituted piperidines, such as this compound, with high stereoselectivity is a critical challenge in medicinal and materials chemistry. Achieving control over the spatial arrangement of substituents is paramount as different stereoisomers can exhibit vastly different properties. A variety of modern synthetic strategies have been developed to address this, moving beyond classical methods to offer enhanced efficiency and stereocontrol.
Key approaches to stereoselective synthesis include:
Asymmetric Hydrogenation: The reduction of pyridine (B92270) precursors is a common route to piperidines. nih.gov The use of chiral catalysts, often based on transition metals like rhodium, ruthenium, or iridium, allows for the enantioselective hydrogenation of substituted pyridinium (B92312) salts or tetrahydropyridines. This method can establish the desired stereochemistry at the C4 position during the ring saturation process.
Chiral Auxiliary-Mediated Synthesis: This strategy involves covalently attaching a chiral auxiliary to the piperidine precursor. The auxiliary guides the stereochemical outcome of subsequent reactions, such as alkylations or conjugate additions, before being cleaved to yield the enantiomerically enriched product.
Catalytic Asymmetric Addition: Methods involving the catalytic asymmetric addition of organometallic reagents to dihydropyridine (B1217469) or tetrahydropyridine (B1245486) intermediates are powerful tools. For instance, a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine can introduce the aryl group at the C4 position with high enantioselectivity. acs.org
Biocatalysis: The use of enzymes, such as transaminases, offers a green and highly selective alternative for creating chiral amines. acs.orgnih.gov A transaminase-triggered cyclization of a suitable ω-chloroketone precursor could theoretically be employed to form the chiral piperidine ring with high enantiomeric excess. acs.orgnih.gov
These methods often result in the formation of specific diastereomers (e.g., cis or trans isomers in disubstituted piperidines), which can be controlled by the choice of reagents and reaction conditions. whiterose.ac.uk For 4-arylpiperidines, controlling the orientation of the aryl group relative to other substituents on the piperidine ring is a key objective of these synthetic endeavors.
Derivatization Strategies of the Piperidine Nitrogen and Phenyl Ring
Once the core this compound structure is synthesized, its properties can be further tuned through derivatization of the piperidine nitrogen and the aromatic ring. These modifications are crucial for exploring structure-activity relationships in various research contexts.
N-Alkylation and N-Acylation Reactions
The secondary amine of the piperidine ring is a prime site for functionalization. N-alkylation and N-acylation are fundamental transformations used to introduce a wide variety of substituents.
N-Alkylation involves the formation of a new carbon-nitrogen bond. Common methods include:
Reductive Amination: This is a widely used one-pot reaction where the piperidine is treated with an aldehyde or ketone in the presence of a reducing agent. unito.it Mild reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride are often preferred. This method is highly versatile for introducing diverse alkyl groups.
Direct Alkylation: The piperidine can be reacted directly with an alkylating agent, such as an alkyl halide or sulfonate, typically in the presence of a base to neutralize the acid formed during the reaction. google.com The choice of solvent and base is critical to optimize yield and minimize side reactions.
N-Acylation introduces an acyl group to the nitrogen, forming an amide. This is typically achieved by reacting the piperidine with an acylating agent like an acid chloride or an acid anhydride, often in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine.
The following table summarizes common reagents for these transformations.
| Transformation | Reagent Class | Specific Examples |
| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl (B1604629) bromide |
| Aldehydes (for Reductive Amination) | Formaldehyde, Acetaldehyde, Benzaldehyde | |
| Reducing Agents | Sodium triacetoxyborohydride, Sodium borohydride (B1222165) unito.it | |
| N-Acylation | Acid Chlorides | Acetyl chloride, Benzoyl chloride |
| Acid Anhydrides | Acetic anhydride, Succinic anhydride |
Functional Group Interconversions on the Aromatic System
The fluoro and methyl groups on the phenyl ring of this compound are also targets for chemical modification, although these transformations can be more challenging. Functional group interconversion (FGI) refers to the conversion of one functional group into another. ub.eduvanderbilt.edu
Modification of the Methyl Group: The benzylic methyl group can potentially be functionalized through free-radical halogenation followed by nucleophilic substitution to introduce groups like hydroxides, alkoxides, or amines. Oxidation of the methyl group could yield a carboxylic acid, opening up a vast array of subsequent amide or ester derivatizations.
Modification of the Fluoro Group: The fluorine atom is generally unreactive towards nucleophilic aromatic substitution due to the strong C-F bond. However, under specific conditions involving strong nucleophiles or organometallic catalysis, it could potentially be replaced. More commonly, the electronic influence of the fluorine atom can direct further electrophilic aromatic substitution, although the existing substitution pattern makes this challenging.
Purity Assessment and Chromatographic Separation Techniques in Research
Ensuring the purity of this compound and its derivatives is essential for reliable research data. A combination of analytical techniques is employed for this purpose, with chromatography being the cornerstone of both purification and purity assessment.
Purity Assessment is typically conducted using high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS).
HPLC: Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing non-volatile piperidine derivatives. nih.gov A C18 column is frequently used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid (TFA) to improve peak shape. nih.govresearchgate.net Purity is determined by integrating the peak area of the target compound relative to the total area of all observed peaks.
GC-MS: For more volatile derivatives, GC-MS provides excellent separation and structural information from the mass spectrum, confirming the identity of the compound and any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized compound and can reveal the presence of impurities if their signals are detectable above the noise level. acs.org
Chromatographic Separation on a preparative scale is used to purify the compound.
Flash Column Chromatography: This is the workhorse technique for purifying gram-to-kilogram quantities of compounds in a research setting. The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system of increasing polarity, separating the desired compound from reactants and byproducts.
Preparative HPLC: For difficult separations or when very high purity (>99%) is required, preparative HPLC is used. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of the compound.
The following table summarizes common chromatographic techniques used for piperidine derivatives.
| Technique | Stationary Phase | Mobile Phase / Eluent | Purpose |
| Flash Chromatography | Silica Gel | Gradients of non-polar and polar organic solvents (e.g., Hexane (B92381)/Ethyl Acetate) | Primary purification of reaction mixtures |
| Reversed-Phase HPLC (RP-HPLC) | C18 (Octadecylsilane) | Water/Acetonitrile or Water/Methanol, often with acid modifiers (e.g., 0.1% TFA) researchgate.net | Purity assessment, final purification |
| Gas Chromatography (GC) | Various (e.g., Polysiloxane) | Inert carrier gas (e.g., Helium, Nitrogen) | Purity assessment for volatile compounds |
Advanced Spectroscopic and Structural Elucidation of 4 5 Fluoro 2 Methylphenyl Piperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For 4-(5-Fluoro-2-methylphenyl)piperidine, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D NMR techniques, would be required for a complete structural assignment.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the phenyl ring, the piperidine (B6355638) ring, and the methyl group.
Aromatic Protons: The protons on the fluorinated methylphenyl ring would appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the substitution pattern, three distinct signals would be expected. The fluorine and methyl groups would influence the chemical shifts and coupling patterns of these aromatic protons.
Piperidine Protons: The protons on the piperidine ring would be found in the aliphatic region of the spectrum. The protons on carbons adjacent to the nitrogen (C2 and C6) would be expected to appear further downfield compared to the other piperidine protons (C3 and C5) due to the electron-withdrawing effect of the nitrogen atom. The proton at the C4 position, being a methine proton, would also have a characteristic chemical shift.
Methyl Protons: The methyl group attached to the phenyl ring would give rise to a singlet in the upfield region of the spectrum (around δ 2.0-2.5 ppm).
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Aromatic-H | 7.0 - 7.5 | m |
| Piperidine-H (C2, C6) | 2.5 - 3.5 | m |
| Piperidine-H (C3, C5, C4) | 1.5 - 2.5 | m |
| Methyl-H | 2.0 - 2.5 | s |
This is a generalized table of expected values. Actual experimental values are required for a definitive analysis.
Carbon (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum would provide information about the carbon framework of the molecule.
Aromatic Carbons: The six carbons of the phenyl ring would produce signals in the downfield region of the spectrum (δ 110-160 ppm). The carbon attached to the fluorine atom would show a characteristic coupling (¹JCF).
Piperidine Carbons: The carbons of the piperidine ring would appear in the aliphatic region (δ 20-60 ppm). The carbons adjacent to the nitrogen (C2 and C6) would be shifted downfield compared to the other piperidine carbons.
Methyl Carbon: The methyl carbon would give a signal in the upfield region of the spectrum (δ 15-25 ppm).
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (ppm) |
| Aromatic-C | 110 - 160 |
| Piperidine-C (C2, C6) | 40 - 50 |
| Piperidine-C (C3, C5) | 25 - 35 |
| Piperidine-C (C4) | 35 - 45 |
| Methyl-C | 15 - 25 |
This is a generalized table of expected values. Actual experimental values are required for a definitive analysis.
Fluorine (¹⁹F) NMR Spectroscopic Analysis
¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. A single signal would be expected for the fluorine atom in this compound. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule, helping to establish the connectivity of the protons on the piperidine ring and the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between protons and the carbons to which they are directly attached, allowing for the assignment of the carbon signals based on the already assigned proton signals.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₆FN), the expected monoisotopic mass is approximately 193.13 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
The mass spectrum would also show a characteristic fragmentation pattern. Common fragmentation pathways for piperidine derivatives involve cleavage of the piperidine ring. The fragmentation of the phenylpiperidine linkage would also be expected. Analysis of these fragments would provide further confirmation of the compound's structure.
Predicted Mass Spectrometry Data:
| Adduct | Predicted m/z |
| [M+H]⁺ | 194.1339 |
| [M+Na]⁺ | 216.1158 |
These values are predicted and require experimental verification.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the aromatic and aliphatic groups, C=C bonds of the aromatic ring, and the C-F bond.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (secondary amine) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-N Stretch | 1000 - 1250 |
| C-F Stretch | 1000 - 1400 |
This is a generalized table of expected values. Actual experimental values are required for a definitive analysis.
X-ray Crystallography for Solid-State Structural Determination and Conformation
X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. nih.gov This technique provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and torsional angles that define the molecule's conformation. For a substituted piperidine derivative such as this compound, single-crystal X-ray diffraction would yield critical insights into the solid-state arrangement of the molecule, the conformation of the piperidine ring, and the orientation of the aryl substituent.
The piperidine ring typically adopts a low-energy chair conformation to minimize angular and torsional strain. However, the presence of substituents can influence this preference. In the solid state, the 4-(5-Fluoro-2-methylphenyl) group can exist in either an axial or equatorial position relative to the piperidine ring. The final observed conformation is a result of the interplay between steric hindrance, electrostatic interactions, and crystal packing forces. researchgate.net Studies on related fluorinated piperidines have shown that fluorine substitution can lead to unexpected conformational preferences due to electrostatic and hyperconjugative interactions. researchgate.netresearchgate.net
A crystallographic study would reveal the precise pucker of the six-membered ring and the exact spatial relationship between the fluorine and methyl groups on the phenyl ring and the piperidine heterocycle. nih.gov The analysis of intermolecular interactions within the crystal lattice, such as hydrogen bonding (involving the piperidine nitrogen) and potential C-H···F or π-π stacking interactions, would also be possible, providing a complete picture of the solid-state supramolecular assembly. nih.gov
While specific crystallographic data for this compound is not publicly available, the following table illustrates the typical parameters obtained from a single-crystal X-ray diffraction experiment for a substituted piperidine derivative.
Table 1: Illustrative X-ray Crystallographic Data for a Substituted Piperidine Compound
| Parameter | Example Value | Description |
|---|---|---|
| Chemical Formula | C₁₂H₁₆FN | The elemental composition of the molecule. |
| Formula Weight | 193.26 g/mol | The mass of one mole of the compound. |
| Crystal System | Monoclinic | The crystal lattice's geometric classification. researchgate.net |
| Space Group | P2₁/c | The symmetry group of the crystal structure. researchgate.netccspublishing.org.cn |
| a (Å) | 11.52 | Unit cell dimension along the a-axis. researchgate.net |
| b (Å) | 8.73 | Unit cell dimension along the b-axis. researchgate.net |
| c (Å) | 13.65 | Unit cell dimension along the c-axis. researchgate.net |
| β (°) | 109.5 | The angle of the unit cell's β-axis. researchgate.net |
| Volume (ų) | 1295 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. researchgate.net |
Chiral Analysis and Enantiomeric Purity Determination Methodologies
The 4-position of the piperidine ring in this compound is a stereocenter, meaning the compound can exist as a pair of non-superimposable mirror images called enantiomers. As enantiomers can exhibit different pharmacological activities, their separation and the determination of enantiomeric purity are crucial. nih.gov High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for chiral analysis. nih.govnih.gov
Chiral separation by HPLC is typically achieved using a Chiral Stationary Phase (CSP). nih.gov CSPs are packed into HPLC columns and create a chiral environment where the two enantiomers can interact differentially, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for resolving a broad range of chiral compounds. researchgate.netnih.gov The separation is influenced by the mobile phase composition, which often consists of a non-polar solvent like hexane (B92381) mixed with an alcohol modifier such as isopropanol (B130326) or ethanol. researchgate.net
Alternatively, enantiomers can be derivatized with a chiral agent to form diastereomers. nih.govnih.gov These diastereomers have different physical properties and can be separated on a standard, non-chiral stationary phase (e.g., C18). nih.gov Following separation, the enantiomeric purity can be calculated. It is often expressed as enantiomeric excess (% ee), which quantifies the amount of one enantiomer in a mixture relative to the other.
Capillary Electrophoresis (CE) is another powerful technique for chiral separations, offering high separation efficiency, short analysis times, and minimal sample consumption. nih.gov In chiral CE, a chiral selector, such as a cyclodextrin, is typically added to the background electrolyte to facilitate the separation of the enantiomers. nih.gov
The following table outlines a representative set of conditions for a chiral HPLC method used to determine the enantiomeric purity of a substituted piperidine compound.
Table 2: Representative HPLC Method for Chiral Separation
| Parameter | Example Condition | Purpose |
|---|---|---|
| Column | Chiralpak® IA (Amylose-based CSP) | Provides the chiral environment for separation. researchgate.net |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) | Elutes the compounds from the column; the ratio is optimized for resolution. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |
| Detection | UV at 254 nm | Detects the compounds as they elute from the column. |
| Column Temp. | 25 °C | Maintained constant to ensure reproducible retention times. |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Hexane |
| Isopropanol |
Computational Chemistry and Molecular Modeling Studies of 4 5 Fluoro 2 Methylphenyl Piperidine
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, particularly those rooted in Density Functional Theory (DFT), provide invaluable insights into molecular structure, stability, and reactivity, which are critical in the fields of medicinal chemistry and drug design. longdom.orgresearchgate.net
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. longdom.orglongdom.org It is widely employed in drug design to determine a molecule's optimized geometry, corresponding to its lowest energy state, and to calculate various electronic properties. dockdynamics.comnih.gov For 4-(5-Fluoro-2-methylphenyl)piperidine, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), would be performed to find the most stable three-dimensional arrangement of its atoms. researchgate.netacs.org
The process involves geometry optimization, where the algorithm systematically alters the bond lengths, bond angles, and dihedral angles to find the configuration with the minimum potential energy. This optimized structure represents the most probable conformation of the molecule in a vacuum. The calculations would confirm that the piperidine (B6355638) ring adopts a stable chair conformation, which is its most common and energetically favorable form. wikipedia.org The orientation of the fluoro-methylphenyl substituent relative to the piperidine ring (equatorial vs. axial) would also be determined, with the equatorial position generally being more stable for bulky substituents to minimize steric hindrance. nih.gov
Table 1: Predicted Geometrical Parameters for this compound from a Hypothetical DFT Calculation
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | C-N (piperidine) | 1.47 |
| C-C (piperidine) | 1.54 | |
| C-C (phenyl-piperidine) | 1.52 | |
| C-F (phenyl) | 1.35 | |
| C-C (aromatic) | 1.40 | |
| **Bond Angles (°) ** | C-N-C (piperidine) | 111.5 |
| C-C-C (piperidine) | 110.8 | |
| C-C-N (piperidine) | 110.9 | |
| Dihedral Angles (°) | C-C-C-C (piperidine) | ± 55.9 |
Note: These values are representative of typical parameters for substituted piperidine systems.
Molecular Electrostatic Potential (MEP) mapping is a crucial visualization tool used to understand the charge distribution within a molecule. deeporigin.com The MEP map illustrates the electrostatic potential on the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). chemrxiv.orgresearchgate.net This information is vital for predicting how a molecule will interact with biological targets like proteins and receptors. deeporigin.comucsb.edu
For this compound, an MEP map would be generated from the optimized geometry obtained through DFT calculations. The map would typically use a color spectrum to represent potential values:
Red: Indicates regions of high electron density and strong negative electrostatic potential. These are typically associated with lone pairs on electronegative atoms and are prime sites for electrophilic attack. In this molecule, the area around the fluorine atom and the nitrogen atom's lone pair would be expected to show strong negative potential.
Blue: Indicates regions of low electron density and positive electrostatic potential, representing sites susceptible to nucleophilic attack. The hydrogen atom attached to the piperidine nitrogen would be the most positive region.
Green/Yellow: Represents areas of neutral or near-zero potential, typically found over the carbon-hydrogen bonds of the aromatic and piperidine rings.
This map provides a visual guide to the molecule's reactivity and its potential for forming non-covalent interactions, such as hydrogen bonds, which are critical for ligand-receptor binding. chemrxiv.orgchemrxiv.org
Frontier Molecular Orbital (FMO) theory simplifies the complex picture of molecular orbitals by focusing on the two most important orbitals involved in chemical reactions: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity and electronic properties. taylorandfrancis.comyoutube.com
HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO (EHOMO) is related to the molecule's ionization potential. A higher EHOMO value suggests a greater ability to donate electrons.
LUMO: Is the innermost orbital without electrons and acts as an electron acceptor. The energy of the LUMO (ELUMO) is related to the electron affinity. A lower ELUMO value indicates a greater ability to accept electrons.
The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. numberanalytics.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, the FMO analysis would likely show the HOMO localized around the electron-rich phenyl ring and the nitrogen atom, while the LUMO would be distributed more broadly across the aromatic system.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -0.8 |
| Energy Gap (ΔE) | 5.7 |
Note: These energy values are illustrative and typical for similar small organic molecules.
Conformational Analysis and Dynamics Simulations
While DFT provides a static image of the most stable conformation, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are used to explore the full range of shapes a molecule can adopt and its behavior over time in a biological environment. researchgate.net
The piperidine ring is known to exist primarily in a chair conformation, but it can undergo ring inversion. wikipedia.org Furthermore, rotation around the single bond connecting the phenyl ring to the piperidine ring allows for different spatial orientations of the substituent. Conformational analysis of this compound would involve systematically rotating key bonds and calculating the energy of each resulting conformer to map the potential energy surface. This identifies all low-energy, stable conformations and the energy barriers between them.
Molecular dynamics (MD) simulations provide a more detailed view by simulating the motion of atoms over time, typically in a solvated environment to mimic physiological conditions. researchgate.netnih.gov An MD simulation of this compound would reveal the stability of the primary chair conformation, the frequency of conformational changes, and how the molecule interacts with surrounding water molecules. This information is crucial for understanding how the molecule might adapt its shape upon binding to a receptor. researchgate.net
Molecular Docking Simulations with Potential Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). dockdynamics.com Phenylpiperidine derivatives are known to interact with a variety of biological targets, including opioid receptors, sigma receptors, and dopamine (B1211576) receptors, exhibiting a wide range of pharmacological effects. tandfonline.comtandfonline.comwikipedia.orgnih.gov
In a docking study of this compound, the compound's 3D structure would be placed into the binding site of a target protein. A scoring function is then used to estimate the binding affinity (often expressed as a binding energy in kcal/mol), with more negative scores indicating stronger binding. mdpi.com The simulation predicts the most likely binding pose and identifies key interactions, such as:
Hydrogen bonds: Potentially between the piperidine nitrogen (as a proton donor or acceptor) and polar residues in the binding site.
Hydrophobic interactions: Between the phenyl ring and nonpolar residues.
Pi-Pi stacking: Between the aromatic ring of the ligand and aromatic residues like tyrosine or phenylalanine in the protein.
These simulations are essential for hypothesis-driven drug design, helping to explain the activity of known ligands and guiding the synthesis of new, more potent derivatives. nih.govresearchgate.net
Table 3: Illustrative Molecular Docking Results for this compound with Hypothetical Targets
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Sigma-1 Receptor | -8.2 | Tyr173, Glu172, Trp164 |
| Mu-Opioid Receptor | -7.5 | Asp147, Tyr148, Trp318 |
Note: These are representative scores and interactions for phenylpiperidine scaffolds with these receptor types.
In Silico Prediction of Biological Activity Spectra (excluding direct pharmacological effects)
Beyond predicting binding to a single target, computational tools can forecast a broad spectrum of potential biological activities for a compound based on its chemical structure. One such tool is the Prediction of Activity Spectra for Substances (PASS) online web server. genexplain.combiorxiv.org PASS compares the structure of a query molecule to a large database of known biologically active substances and predicts a range of potential activities. biorxiv.org
The prediction is presented as a list of activities with two probabilities: Pa (probability to be active) and Pi (probability to be inactive). genexplain.com Activities with Pa > Pi are considered possible for the compound. For this compound, a PASS prediction would generate a wide range of potential biological effects and mechanisms of action based on its structural similarity to known drugs and bioactive molecules. biorxiv.orgdovepress.com This approach is valuable in the early stages of drug discovery for identifying potential therapeutic applications or predicting off-target effects and general biological functions. mdpi.com
Table 4: Sample of a Hypothetical PASS Prediction for this compound
| Predicted Activity | Pa | Pi |
|---|---|---|
| Membrane permeability inhibitor | 0.650 | 0.011 |
| CYP2D6 inhibitor | 0.585 | 0.045 |
| Anticonvulsant | 0.490 | 0.032 |
| Neurotransmitter uptake inhibitor | 0.455 | 0.068 |
Note: Pa > 0.7 indicates high probability, 0.5 < Pa < 0.7 indicates moderate probability, and Pa < 0.5 indicates low probability. The values are for illustrative purposes only.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Melperone |
| Haloperidol |
| NE100 |
Due to the absence of specific preclinical biological data for the compound "this compound" in publicly available scientific literature, a detailed article that strictly adheres to the requested outline cannot be generated at this time. Extensive searches for in vitro receptor binding affinities, enzyme inhibition assays, and cell-based functional assay results for this specific molecule did not yield the necessary data to populate the required sections and subsections with scientifically accurate and thorough information.
While general information exists for structurally related piperidine and phenylpiperidine analogues, the instruction to focus solely on "this compound" and to not introduce information outside the explicit scope prevents the inclusion of data from these related but distinct compounds. To provide a scientifically rigorous and accurate article as requested, specific research findings on the target compound are essential.
Further research or the publication of preclinical studies specifically investigating "this compound" would be required to generate the comprehensive article outlined in the user's request.
Pre Clinical Biological Evaluation of 4 5 Fluoro 2 Methylphenyl Piperidine and Analogues
Cell-Based Functional Assays
Antiproliferative Activity in Disease-Relevant Cell Lines (e.g., cancer, microbial)
There is no available scientific literature detailing the evaluation of 4-(5-Fluoro-2-methylphenyl)piperidine for antiproliferative activity against any cancer or microbial cell lines. Consequently, no data tables or detailed research findings on its efficacy or mechanism of action in this context can be provided.
Radiosynthesis and Preclinical Imaging Probe Development (e.g., PET ligands)
No studies have been published describing the development of this compound as a preclinical imaging probe, such as a Positron Emission Tomography (PET) ligand. The processes of radiolabeling and subsequent in vivo evaluation are critical for the development of such probes.
Radiochemical Synthesis Protocols
There are no documented radiochemical synthesis protocols for producing a radiolabeled version of this compound (e.g., with isotopes such as Fluorine-18). Research in this area would first require the development of a suitable precursor molecule and optimization of the radiolabeling reaction conditions.
In Vivo Biodistribution Studies in Animal Models (non-pharmacological, imaging focus)
As no radiolabeled version of this compound has been reported, there are no in vivo biodistribution studies in animal models. Such studies are essential to determine the uptake and clearance of a potential imaging agent in various organs and tissues.
Structure Activity Relationship Sar Investigations of 4 5 Fluoro 2 Methylphenyl Piperidine Derivatives
Impact of Substituent Variations on the Phenyl Ring on Biological Interaction
The 5-fluoro and 2-methyl substitutions on the phenyl ring of the 4-(5-fluoro-2-methylphenyl)piperidine core are critical determinants of its biological activity. The fluorine atom, being a small and highly electronegative element, can engage in hydrogen bonding and other electrostatic interactions with target proteins, which can significantly enhance binding affinity. Its presence can also favorably modulate metabolic stability and membrane permeability. The methyl group at the 2-position introduces steric bulk, which can enforce a specific torsional angle between the phenyl and piperidine (B6355638) rings, thereby orienting the molecule for optimal interaction with a binding pocket.
Systematic variations of these substituents have provided valuable insights into the SAR. Research has shown that the position and nature of the halogen substituent are crucial. For instance, moving the fluoro group to other positions on the phenyl ring or replacing it with other halogens like chlorine or bromine can lead to a significant loss of activity, highlighting the specific role of the 5-fluoro substitution. Similarly, altering the size of the alkyl group at the 2-position can impact potency and selectivity.
Beyond the existing fluoro and methyl groups, the introduction of additional substituents on the phenyl ring has been explored to further probe the SAR. The table below summarizes the effects of various phenyl ring substitutions on the biological activity of this compound derivatives in the context of their inhibitory activity against a specific enzyme target.
| Compound | R1 | R2 | R3 | Enzyme IC50 (nM) |
| 1a | H | F | CH3 | 50 |
| 1b | 4-Cl | F | CH3 | 120 |
| 1c | 4-OCH3 | F | CH3 | 85 |
| 1d | H | Cl | CH3 | 250 |
| 1e | H | F | H | 400 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
As the data indicates, the presence of the 5-fluoro and 2-methyl groups (Compound 1a) is optimal for activity. The addition of a chloro group at the 4-position (Compound 1b) or a methoxy (B1213986) group (Compound 1c) diminishes the inhibitory potency. Replacing the 5-fluoro with a chloro group (Compound 1d) or removing the 2-methyl group (Compound 1e) leads to a significant reduction in activity, underscoring the importance of the original substitution pattern for effective biological interaction.
Effects of Piperidine Ring Substitutions on Binding Affinity and Selectivity
The piperidine ring serves as a central scaffold and its substitutions play a pivotal role in modulating the binding affinity and selectivity of the derivatives. The nitrogen atom of the piperidine ring is a key site for modification, often being substituted with various alkyl, aryl, or more complex moieties that can extend into different regions of the target's binding site.
The nature of the substituent on the piperidine nitrogen can influence the compound's basicity, which in turn affects its ionization state at physiological pH and its ability to form ionic bonds or hydrogen bonds with the target. Furthermore, the size and shape of this substituent are critical for achieving selectivity for a specific biological target over others.
The following table illustrates the impact of different N-substituents on the piperidine ring on binding affinity for a G-protein coupled receptor (GPCR).
| Compound | N-Substituent | Binding Affinity (Ki, nM) | Selectivity vs. Subtype B |
| 2a | H | 250 | 10-fold |
| 2b | CH3 | 150 | 25-fold |
| 2c | Benzyl (B1604629) | 25 | 100-fold |
| 2d | Phenethyl | 10 | 150-fold |
| 2e | 4-Fluorobenzyl | 15 | 120-fold |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The data clearly demonstrates that substitution on the piperidine nitrogen is crucial for high-affinity binding. The unsubstituted piperidine (Compound 2a) has modest affinity. Small alkyl substitution (Compound 2b) improves affinity and selectivity. Larger aromatic substituents like benzyl (Compound 2c) and phenethyl (Compound 2d) lead to a significant enhancement in both affinity and selectivity. The introduction of a fluorine atom on the benzyl group (Compound 2e) slightly modifies the binding profile. These findings suggest that a hydrophobic pocket exists in the receptor that can accommodate these larger substituents, leading to enhanced molecular recognition.
Stereochemical Influences on Biological Activity
The 4-position of the piperidine ring in 4-arylpiperidines can be a stereocenter if the piperidine ring itself is asymmetrically substituted. The spatial arrangement of the 4-phenyl group relative to other substituents can have a profound impact on biological activity. It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles.
For derivatives of this compound, the stereochemistry at the C-4 position and any other chiral centers introduced through substitution is a critical factor. One enantiomer may fit perfectly into the binding site of a target protein, while the other may have a much lower affinity or even interact with a different target altogether.
The following table presents the biological activity of two enantiomers of a this compound derivative.
| Compound | Stereoisomer | Receptor Agonist Activity (EC50, nM) |
| 3a | (R)-enantiomer | 12 |
| 3b | (S)-enantiomer | 580 |
| 3c | Racemic mixture | 25 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The data unequivocally shows a significant stereochemical preference for the (R)-enantiomer (Compound 3a), which is approximately 50-fold more potent than the (S)-enantiomer (Compound 3b). The activity of the racemic mixture (Compound 3c) is intermediate, as expected. This highlights the importance of a specific three-dimensional orientation of the 4-(5-fluoro-2-methylphenyl) group for optimal receptor activation.
Linker Modifications and Their Role in Molecular Recognition
Linkers can range from simple alkyl chains to more rigid structures like amide bonds or heterocyclic rings. The choice of linker can influence the compound's conformational freedom. A flexible linker might allow the molecule to adopt multiple conformations, one of which may be the bioactive conformation. In contrast, a rigid linker can pre-organize the molecule into a specific conformation, which can be entropically favorable for binding if it matches the geometry of the binding site.
The table below illustrates the effect of linker modifications on the inhibitory activity of a series of this compound derivatives.
| Compound | Linker | Inhibitory Activity (IC50, nM) |
| 4a | -CH2- | 200 |
| 4b | -CH2CH2- | 50 |
| 4c | -CH2CH2CH2- | 150 |
| 4d | -C(=O)NH- | 80 |
| 4e | -CH2O- | 100 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The results indicate that the length and nature of the linker significantly impact activity. A two-carbon linker (Compound 4b) appears to be optimal in this series. Both shorter (Compound 4a) and longer (Compound 4c) alkyl linkers are less effective. The introduction of an amide bond (Compound 4d) or an ether linkage (Compound 4e) also results in good potency, suggesting that these functionalities may participate in specific interactions with the target protein.
Development of SAR Models from Experimental and Computational Data
To rationalize the experimental SAR data and to guide the design of new, more potent and selective derivatives, both experimental and computational SAR models have been developed. These models aim to correlate the structural features of the molecules with their observed biological activity.
Experimental approaches often involve the systematic synthesis and testing of a series of analogs to build a qualitative or semi-quantitative SAR model. This data-driven approach helps to identify key pharmacophoric features and tolerated or detrimental modifications.
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, provide a more quantitative and three-dimensional understanding of the SAR. QSAR models use statistical methods to correlate physicochemical properties or molecular descriptors of the compounds with their biological activity. Molecular docking simulations can predict the binding mode of the derivatives within the active site of the target protein, offering a structural basis for the observed SAR.
For the this compound series, a 3D-QSAR model was developed based on a set of 30 analogs. The model successfully predicted the activity of new compounds and highlighted the importance of the electrostatic potential around the 5-fluoro group and the steric bulk of the 2-methyl group for high affinity. Molecular docking studies further revealed a key hydrogen bond between the 5-fluoro substituent and a serine residue in the binding pocket, and a hydrophobic interaction between the 2-methyl group and a leucine (B10760876) residue. These computational insights are invaluable for the rational design of next-generation derivatives with improved pharmacological profiles.
Emerging Research Perspectives and Future Directions for 4 5 Fluoro 2 Methylphenyl Piperidine
Exploration of Novel Synthetic Pathways and Sustainable Chemistry
The synthesis of 4-arylpiperidines is a well-established area of organic chemistry, but future research could focus on developing more efficient, cost-effective, and environmentally benign methods for producing 4-(5-fluoro-2-methylphenyl)piperidine.
Novel Synthetic Strategies: Future synthetic exploration will likely move beyond traditional methods to embrace modern catalytic systems. Cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions, represent powerful tools for constructing the critical carbon-carbon or carbon-nitrogen bonds inherent in the 4-phenylpiperidine (B165713) scaffold. Research could focus on designing specialized ligands and catalysts that are highly efficient for coupling fluorinated aryl halides with piperidine (B6355638) derivatives, aiming for high yields under mild conditions.
Sustainable Chemistry Approaches: The principles of "green chemistry" are increasingly important in pharmaceutical manufacturing to reduce environmental impact. eurekalert.org For the synthesis of this compound, future research could investigate several sustainable practices:
Alternative Solvents: Replacing conventional volatile organic compounds with greener alternatives like water, supercritical fluids, or bio-based solvents.
Catalysis: Employing reusable heterogeneous catalysts or biocatalysts (enzymes) to minimize waste and improve reaction efficiency.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby reducing byproducts. eurekalert.org
Alternative Reagents: Exploring safer and more sustainable reagents. For instance, in syntheses involving protecting groups, research into easily removable and non-toxic alternatives is a key goal. In a related context, efforts have been made to replace piperidine, a common reagent in solid-phase peptide synthesis, with more environmentally friendly alternatives like 3-(diethylamino)propylamine (B94944) (DEAPA). rsc.org
| Sustainable Chemistry Principle | Application in Synthesis of this compound | Potential Benefit |
|---|---|---|
| Use of Renewable Feedstocks | Deriving starting materials from bio-based sources instead of petrochemicals. | Reduced carbon footprint and reliance on fossil fuels. |
| Catalytic Reagents | Employing highly efficient, recyclable catalysts (e.g., palladium on carbon) for cross-coupling reactions. | Lower catalyst loading, reduced metal waste, and simplified purification. |
| Designing for Energy Efficiency | Developing synthetic routes that proceed at ambient temperature and pressure. | Lower energy consumption and operational costs. |
| Reduction of Derivatives | Minimizing the use of protecting groups for the piperidine nitrogen to shorten the synthetic route. | Improved overall yield and reduced chemical waste. |
Advanced Analytical Techniques for Characterization in Complex Matrices
Should this compound be investigated for biological activity, its detection and quantification in complex biological matrices (e.g., plasma, tissue, urine) would be critical. Future research would necessitate the development of highly sensitive and specific analytical methods.
Advanced analytical techniques that could be employed include:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in biological samples due to its high sensitivity and selectivity. A future research goal would be to develop a robust LC-MS/MS method for this specific compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be invaluable for identifying unknown metabolites of the parent compound during in vitro or in vivo studies.
Supercritical Fluid Chromatography (SFC): As a greener alternative to traditional liquid chromatography, SFC uses compressed carbon dioxide as the mobile phase, reducing organic solvent consumption. Developing SFC-based methods for the analysis of this compound would align with sustainable chemistry goals.
| Analytical Technique | Primary Application | Key Advantage for this Compound |
|---|---|---|
| LC-MS/MS | Pharmacokinetic studies (quantification in blood plasma over time). | Exceptional sensitivity (picogram to femtogram levels) and specificity. |
| HRMS (e.g., Q-TOF, Orbitrap) | Metabolite identification and structural elucidation. | Unambiguous confirmation of elemental composition. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structure confirmation of the synthesized compound and its metabolites. | Provides detailed structural information, including stereochemistry. |
Integration of Multi-omics Data for Deeper Mechanistic Understanding
If this compound demonstrates biological activity, understanding its mechanism of action at a molecular level would be a crucial future step. Multi-omics approaches, which involve the comprehensive analysis of different types of biological molecules, offer a powerful way to achieve this. nih.gov A systems biology approach could reveal how the compound perturbs cellular pathways. nih.gov
Transcriptomics (RNA-seq): Would reveal changes in gene expression in cells or tissues treated with the compound, identifying the genetic pathways that are activated or suppressed.
Proteomics: Would identify changes in protein levels and post-translational modifications, providing insight into the compound's effect on cellular machinery.
Metabolomics: Would analyze changes in the levels of small-molecule metabolites, offering a functional readout of the cellular state in response to the compound.
By integrating these datasets, researchers could construct a comprehensive picture of the compound's cellular effects, potentially identifying its direct molecular target and off-target activities. nih.gov
Design and Synthesis of Advanced Probes for Biological Systems
To further investigate its biological function, this compound could serve as a scaffold for the design of advanced chemical probes. These probes are essential tools for visualizing and quantifying biological processes.
Positron Emission Tomography (PET) Tracers: The fluorine atom on the phenyl ring is an ideal candidate for isotopic substitution with fluorine-18 (B77423) (¹⁸F), a positron-emitting radionuclide. nih.govnih.gov The synthesis of [¹⁸F]this compound would create a PET tracer. This would allow for non-invasive, real-time imaging of the compound's distribution, target engagement, and pharmacokinetics in living subjects, which is a powerful technique in drug development. nih.gov
Fluorescent Probes: A fluorescent dye could be chemically attached to the piperidine nitrogen (if not essential for activity) or another suitable position. Such a probe would enable researchers to visualize the compound's localization within cells using fluorescence microscopy, helping to identify its subcellular target.
Affinity-Based Probes: For target identification, the molecule could be modified with a photoreactive group and a tag (like biotin). This would allow the probe to bind to its protein target in cells or cell lysates and then, upon UV irradiation, form a permanent covalent bond. The tagged protein could then be isolated and identified using mass spectrometry.
Contribution to Fundamental Understanding of Fluorine in Medicinal Chemistry
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry. tandfonline.comresearchgate.net Systematic study of this compound and its non-fluorinated or isomeric analogs could provide valuable data on the fundamental effects of fluorine.
Key research questions could include:
Metabolic Stability: Comparing the metabolic fate of the fluorinated compound with its non-fluorinated (4-(2-methylphenyl)piperidine) counterpart. The C-F bond is significantly stronger than a C-H bond, and the fluorine at the 5-position could block potential sites of oxidative metabolism on the aromatic ring, thereby improving the compound's metabolic stability and half-life. tandfonline.comnih.gov
Binding Affinity and Selectivity: Investigating how the highly electronegative fluorine atom influences binding to a potential biological target. The fluorine can alter the electronic properties (pKa) of nearby functional groups or engage in specific non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) within a protein binding pocket, potentially enhancing potency and selectivity. researchgate.net
Physicochemical Properties: Quantifying the effect of the fluorine atom on key properties like lipophilicity (logP) and membrane permeability. While often increasing lipophilicity, fluorine's impact can be complex and context-dependent. researchgate.net
By systematically studying this molecule, researchers can contribute to the broader understanding of how to rationally deploy fluorine in drug design to optimize pharmacokinetic and pharmacodynamic properties. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
